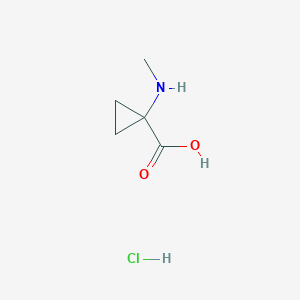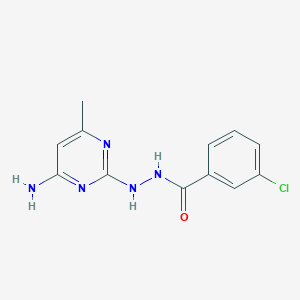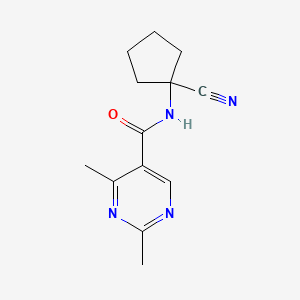![molecular formula C17H15ClFNO3 B2828948 [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2-fluorobenzoate CAS No. 876528-48-2](/img/structure/B2828948.png)
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a chlorophenyl group, an ethylamino group, a fluorobenzoate group, and an oxoethyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicine or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ethylamino group, the introduction of the chlorophenyl group, and the attachment of the fluorobenzoate group. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are added .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenyl, ethylamino, and fluorobenzoate groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the ethylamino group might make the compound a potential nucleophile, while the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the chlorophenyl, ethylamino, and fluorobenzoate groups could potentially affect these properties .Wissenschaftliche Forschungsanwendungen
Environmental Fate and Transformation
Parabens, including compounds with similar structural characteristics to the subject chemical, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, often used as preservatives in various products, can enter water bodies, undergoing various degradation processes. They are considered emerging contaminants due to their ubiquity and persistence in the environment. Studies have shown that despite wastewater treatments effectively reducing their concentrations, parabens are consistently found in effluents, indicating their continuous discharge and presence in aquatic systems. Moreover, their transformation into chlorinated by-products upon reaction with free chlorine has been observed, raising concerns about the stability and toxicity of these derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant Activity and Chemical Reactions
The study of redox mediators in the treatment of organic pollutants has highlighted the role of certain chemical compounds in enhancing the degradation efficiency of persistent pollutants. Enzymes, in the presence of redox mediators, can significantly improve the degradation of recalcitrant compounds. This suggests potential applications of structurally similar compounds as redox mediators in environmental remediation processes, contributing to the broader understanding of their chemical reactivity and utility in catalyzing specific reactions (Husain & Husain, 2007).
Toxicity and Environmental Impact
The literature indicates a growing concern over the environmental and health impacts of chlorinated organic compounds, including potential analogs of the subject chemical. These compounds, known for their persistence and bioaccumulative nature, pose risks to aquatic ecosystems and human health. Studies emphasize the need for further research into the toxicity, degradation pathways, and ecological consequences of such compounds to ensure the protection of environmental and public health (Mukerjee, 1998).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c18-13-7-5-12(6-8-13)9-10-20-16(21)11-23-17(22)14-3-1-2-4-15(14)19/h1-8H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDLYAVDRLXLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B2828872.png)








![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2828887.png)